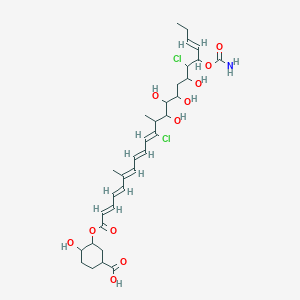![molecular formula C16H16BrN3O2 B235362 N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to be effective in the treatment of various types of cancer. BMN-673 has gained significant attention in the scientific community due to its potential as a cancer therapy.
Wirkmechanismus
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide leads to the accumulation of DNA damage, which can be lethal to cancer cells. BMN-673 is a potent and selective inhibitor of N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide, which makes it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects
BMN-673 has been shown to have a significant impact on cancer cells. It induces DNA damage and cell death in cancer cells, while having minimal effects on normal cells. BMN-673 has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
BMN-673 is a potent and selective N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide inhibitor, which makes it an attractive candidate for cancer therapy. It has been shown to be effective in preclinical studies and is currently undergoing clinical trials. However, BMN-673 has some limitations for lab experiments. It is a synthetic compound that can be difficult and expensive to synthesize. Additionally, its potency and selectivity may vary depending on the cell line and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for the development of BMN-673. One area of research is the optimization of BMN-673 for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is the development of biomarkers to predict response to BMN-673. Additionally, there is ongoing research to identify other targets for N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide inhibitors, which could lead to the development of new and more effective cancer therapies.
Synthesemethoden
BMN-673 is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with nicotinic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure BMN-673.
Wissenschaftliche Forschungsanwendungen
BMN-673 has been extensively studied for its potential as a cancer therapy. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 works by inhibiting N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide, which leads to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes BMN-673 particularly effective in cancers with defects in DNA repair pathways, such as BRCA-mutated tumors.
Eigenschaften
Produktname |
N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide |
|---|---|
Molekularformel |
C16H16BrN3O2 |
Molekulargewicht |
362.22 g/mol |
IUPAC-Name |
N-(3-bromo-4-morpholin-4-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-10-13(19-16(21)12-2-1-5-18-11-12)3-4-15(14)20-6-8-22-9-7-20/h1-5,10-11H,6-9H2,(H,19,21) |
InChI-Schlüssel |
XKAJPWZOWCTNJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Br |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



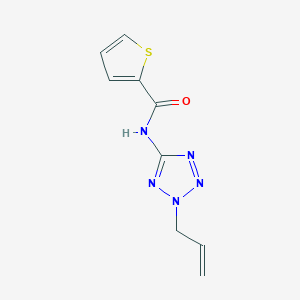
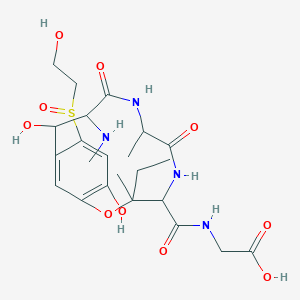
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)
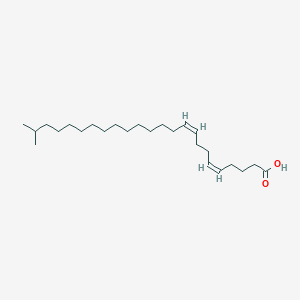
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)
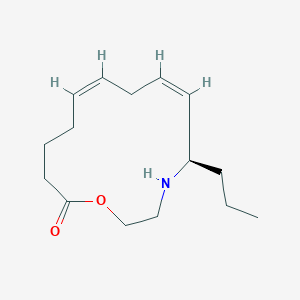
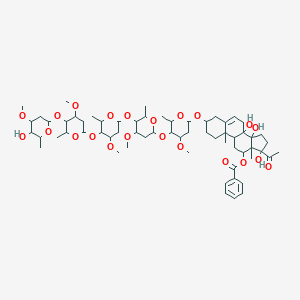
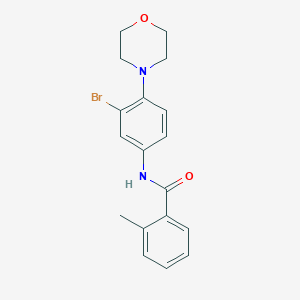
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
